molecular formula C18H26N2O B2535557 3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol CAS No. 537702-05-9

3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol

Cat. No. B2535557
CAS RN: 537702-05-9
M. Wt: 286.419
InChI Key: NQVIAWRLZUICEA-UHFFFAOYSA-N
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Description

“3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol” is a chemical compound with the molecular formula C18H26N2O . It has a molecular weight of 286.412 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O/c1-14(2)20-16-10-6-7-11-17(16)19-18(20)12-9-13-21/h6-7,10-11,14,21H,1-2,8-9,12-13H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Catalytic Applications

Benzimidazole derivatives have been utilized as ligands in catalysis. For instance, Aydemir et al. (2014) detailed the synthesis of ionic compounds incorporating benzimidazole derivatives for use in transfer hydrogenation reactions. They demonstrated that these compounds serve as efficient catalysts in the transfer hydrogenation of various ketones, achieving high conversions up to 99% (Aydemir et al., 2014).

Anticancer and Antifungal Activities

Several studies have focused on the synthesis of benzimidazole-based compounds for their potential anticancer and antifungal properties. For example, El Bourakadi et al. (2020) synthesized thiabendazole-derived 1,2,3-triazole compounds, demonstrating significant in vitro antiproliferative activity against human cancer cell lines (El Bourakadi et al., 2020). Additionally, Zambrano-Huerta et al. (2019) developed 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds, showing high activity against Candida spp. strains (Zambrano-Huerta et al., 2019).

Inhibitory Activity

Boggu et al. (2019) discovered benzimidazole analogs acting as novel interleukin-5 inhibitors, highlighting their significant inhibitory activity and potential application in inflammatory diseases (Boggu et al., 2019).

Crystal Engineering

The protonated benzimidazole moiety has been identified as a useful synthon for crystal engineering, demonstrating its utility in constructing crystal lattices through hydrogen bonding and stacking interactions (Matthews et al., 2003).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of novel benzimidazole derivatives with potential applications in various fields. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, exploring their structure through spectroscopic, X-ray diffraction, and DFT studies (Almansour et al., 2016).

properties

IUPAC Name

3-[1-(2-cyclohexylethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-14-6-11-18-19-16-9-4-5-10-17(16)20(18)13-12-15-7-2-1-3-8-15/h4-5,9-10,15,21H,1-3,6-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVIAWRLZUICEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]propan-1-ol

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